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molecular formula C11H15FOSi B8783101 Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]- CAS No. 58518-77-7

Benzene, 1-fluoro-4-[1-[(trimethylsilyl)oxy]ethenyl]-

Cat. No. B8783101
M. Wt: 210.32 g/mol
InChI Key: UTGWKIKNEZCDRD-UHFFFAOYSA-N
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Patent
US04215044

Procedure details

A mixture of 34.56 g (0.25 mol) of 4-fluoroacetophenone, 32.6 g (0.3 mol) of chlorotrimethylsilane, 60.6 g (0.6 mol) of triethylamine and 100 ml of dimethylformamide was refluxed overnight, cooled, and diluted with 200 ml of pentane. This mixture was washed successively three times with 300 ml of cold 5% aqueous sodium bicarbonate, with cold 1.5 N hydrochloric acid, and with 5% aqueous sodium bicarbonate, dried and distilled to give 19.44 g of 1-(4-fluorophenyl)vinyloxytrimethylsilane as a colorless liquid: bp 55°-57° C. (0.12 mm); 19F NMR (CFCl3) δ-114.1 ppm (m); 1H NMR (CFCl3) δ 0.25 ppm (s, 9H), 4.35 ppm (d,J=1.5 Hz, 1H), 4.77 ppm (d,J=1.5 Hz, 1H), 6.9 ppm (m, 2H) and 7.5 ppm (m, 2H). Anal. Calcd. for C11H15FOSi: C, 62.82; H, 7.19; Found: C, 62.97; H, 7.31.
Quantity
34.56 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][CH:5]=1)=[O:3].Cl[Si:12]([CH3:15])([CH3:14])[CH3:13].C(N(CC)CC)C.CN(C)C=O>CCCCC>[F:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]([O:3][Si:12]([CH3:15])([CH3:14])[CH3:13])=[CH2:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
34.56 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Name
Quantity
32.6 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
60.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
This mixture was washed successively three times with 300 ml of cold 5% aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with cold 1.5 N hydrochloric acid, and with 5% aqueous sodium bicarbonate, dried
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(=C)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.44 g
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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